4'-(furan-2-yl)-10'-methoxy-8'-oxa-5',6'-diazaspiro[cyclohexane-1,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene
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Overview
Description
2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of spiro derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) under heating conditions for about one hour, leading to the formation of the 1,3-oxazine ring . The resulting spiro derivatives are soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), 1,4-dioxane, and acetonitrile (MeCN) .
Chemical Reactions Analysis
2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] involves its interaction with molecular targets such as 5-HT2B serotonin receptors . By binding to these receptors, the compound can modulate various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which also exhibit antimicrobial, anti-inflammatory, and antioxidant activities . 2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] is unique due to its specific structural configuration and the presence of the furan and methoxy groups, which contribute to its distinct biological activities .
Properties
IUPAC Name |
2-(furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-23-18-8-5-7-14-16-13-15(17-9-6-12-24-17)21-22(16)20(25-19(14)18)10-3-2-4-11-20/h5-9,12,16H,2-4,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPNSQWHZIUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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